molecular formula C11H11ClN4O2 B12486601 methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate

methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12486601
M. Wt: 266.68 g/mol
InChI Key: FWISMJPOZHCSPU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction is often carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions .

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

methyl 5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C11H11ClN4O2/c1-18-11(17)9-10(13)16(15-14-9)6-7-2-4-8(12)5-3-7/h2-5H,6,13H2,1H3

InChI Key

FWISMJPOZHCSPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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